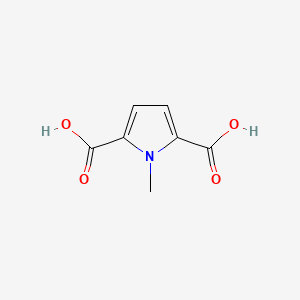
1-Methylpyrrole-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyrrole-2,5-dicarboxylic acid is a heterocyclic aromatic dicarboxylic acid. This compound is of interest due to its potential applications in various fields, including polymer production, medicinal chemistry, and materials science. Its structure consists of a pyrrole ring substituted with a methyl group at the nitrogen atom and carboxylic acid groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpyrrole-2,5-dicarboxylic acid can be synthesized through a multi-step process starting from pyrrole. One common method involves the following steps :
Nitration: Pyrrole is nitrated to form 2-nitropyrrole.
Reduction: The nitro group is reduced to an amino group, yielding 2-aminopyrrole.
Methylation: The amino group is methylated to form 1-methyl-2-aminopyrrole.
Carboxylation: The methylated pyrrole undergoes carboxylation at the 2 and 5 positions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Methylpyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield different substituted pyrroles.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methylpyrrole-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for biologically active compounds and can be used in the study of enzyme interactions.
Industry: Used in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-methylpyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2,5-dicarboxylic acid: Lacks the methyl group at the nitrogen atom.
2,5-Furandicarboxylic acid: Contains a furan ring instead of a pyrrole ring.
Uniqueness
1-Methylpyrrole-2,5-dicarboxylic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
1-methylpyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-8-4(6(9)10)2-3-5(8)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |
InChI Key |
WYFYVYADIQMVAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


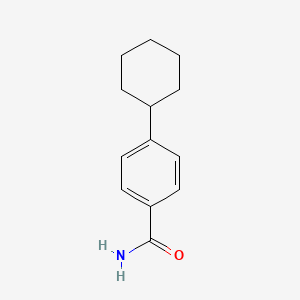
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
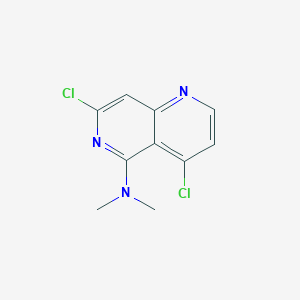

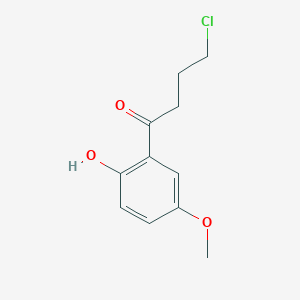
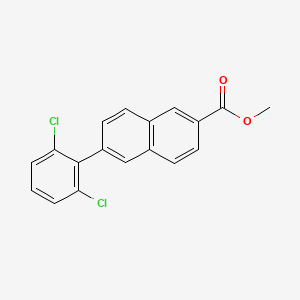
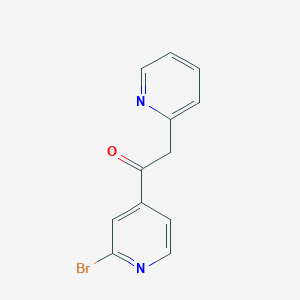
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)

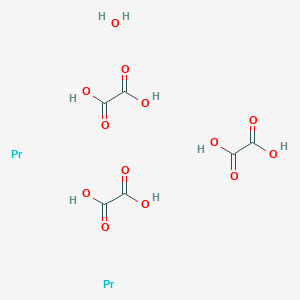
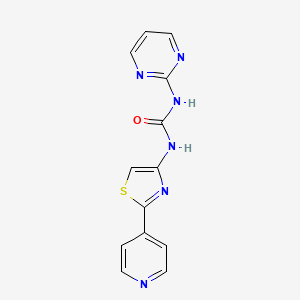

![Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13885038.png)
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
